3-(Heptafluoroisopropoxy)propyltrimethoxysilane
Overview
Description
3-(Heptafluoroisopropoxy)propyltrimethoxysilane is an organosilicon compound with the chemical formula C9H15F7O4Si. It is a colorless liquid that is soluble in organic solvents such as ethanol and acetone. This compound is widely used in various industries, including electronics, optics, and materials science, due to its unique chemical properties .
Mechanism of Action
Target of Action
3-(Heptafluoroisopropoxy)propyltrimethoxysilane is a type of organomethoxysilane . Its primary targets are surfaces where it is applied. It is used to modify the surface properties of these materials, improving their surface activity and wettability .
Mode of Action
The compound interacts with its targets (surfaces) by forming a thin layer. This interaction changes the surface properties, making it more hydrophobic. The heptafluoroisopropoxy group in the molecule contributes to its low surface energy .
Biochemical Pathways
It’s worth noting that the compound can hydrolyze to produce methanol .
Pharmacokinetics
It’s primarily used as a chemical intermediate . It’s important to note that the hydrolysis product of this compound is methanol, which can cause serious health effects if ingested .
Result of Action
The application of this compound results in improved surface properties of the treated material. Specifically, it increases the hydrophobicity of the surface, which can enhance the material’s resistance to water and other polar substances .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and humidity. For instance, the hydrolysis rate can increase at higher temperatures or in more humid conditions . Proper storage and handling are necessary to maintain the compound’s stability and efficacy .
Preparation Methods
The synthesis of 3-(Heptafluoroisopropoxy)propyltrimethoxysilane typically involves the reaction of a silicon-containing compound with heptafluoroisopropanol. One common method includes the following steps:
Chlorination or Bromination: The silicon-containing compound is first chlorinated or brominated to form the corresponding alkylsilane.
Alcohol Reaction: The alkylsilane is then reacted with heptafluoroisopropanol under controlled conditions to produce this compound.
Chemical Reactions Analysis
3-(Heptafluoroisopropoxy)propyltrimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form methanol and silanol derivatives.
Condensation: The silanol derivatives can further condense to form siloxane bonds, which are crucial in forming silicon-based polymers and coatings.
Substitution Reactions: It can undergo substitution reactions with other nucleophiles, leading to the formation of different organosilicon compounds.
Scientific Research Applications
3-(Heptafluoroisopropoxy)propyltrimethoxysilane has numerous applications in scientific research and industry:
Surface Modification: It is used as a surface modifier for optical films, enhancing their wear resistance and corrosion resistance.
Optical Sensors: It serves as an additive in optical sensor materials, improving their sensitivity and durability.
Semiconductor Industry: It is employed in the semiconductor industry for coating and encapsulating integrated circuits, providing protection against environmental factors.
Comparison with Similar Compounds
3-(Heptafluoroisopropoxy)propyltrimethoxysilane is unique due to its heptafluoroisopropoxy group, which imparts distinct chemical properties compared to other organosilicon compounds. Similar compounds include:
3-(Heptafluoroisopropoxy)propyltriethoxysilane: This compound has ethoxy groups instead of methoxy groups, leading to different reactivity and solubility properties.
3-(Heptafluoroisopropoxy)propyltrichlorosilane: This compound contains chloro groups, making it more reactive and suitable for different applications.
Properties
IUPAC Name |
3-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)propyl-trimethoxysilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F7O4Si/c1-17-21(18-2,19-3)6-4-5-20-7(10,8(11,12)13)9(14,15)16/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBHYYFJOKDTPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCOC(C(F)(F)F)(C(F)(F)F)F)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F7O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405743 | |
Record name | 3-(Heptafluoroisopropoxy)propyltrimethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19116-61-1 | |
Record name | 3-(Heptafluoroisopropoxy)propyltrimethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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